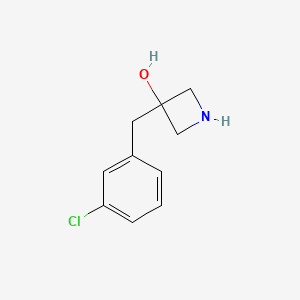
3-(3-Chlorobenzyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorobenzyl)azetidin-3-ol is an organic compound with the molecular formula C10H12ClNO It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorobenzyl)azetidin-3-ol typically involves the reaction of 3-chlorobenzyl chloride with azetidin-3-ol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chlorobenzyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the chlorobenzyl group to a benzyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
3-(3-Chlorobenzyl)azetidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorobenzyl)azetidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Azetidin-3-ol: A simpler analog without the chlorobenzyl group.
3-(3-Bromobenzyl)azetidin-3-ol: Similar structure but with a bromine atom instead of chlorine.
3-(3-Methylbenzyl)azetidin-3-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-(3-Chlorobenzyl)azetidin-3-ol is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, providing a versatile handle for further functionalization .
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
3-[(3-chlorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-2-8(4-9)5-10(13)6-12-7-10/h1-4,12-13H,5-7H2 |
Clave InChI |
AVZWGPKXFNSOHN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(CC2=CC(=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


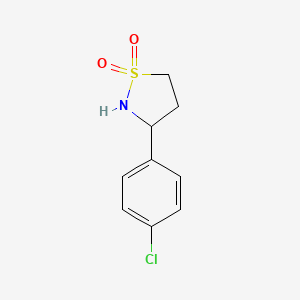
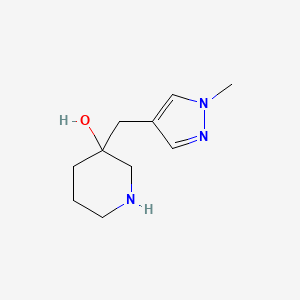
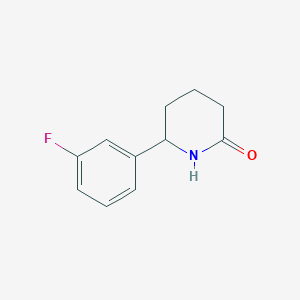
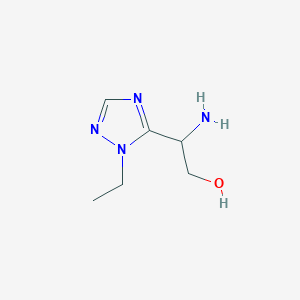
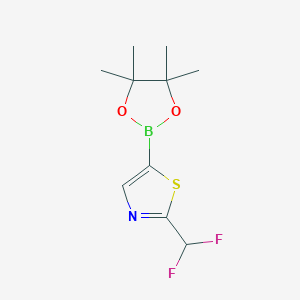
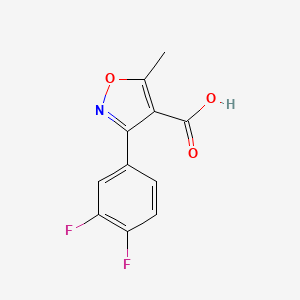
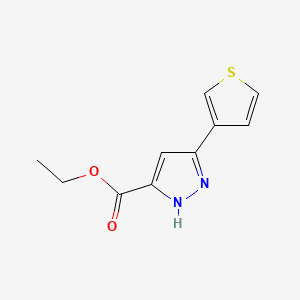
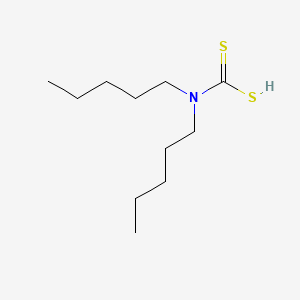
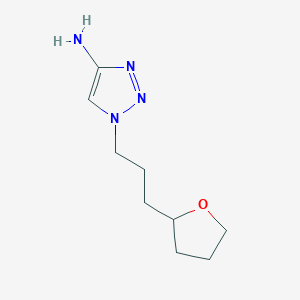
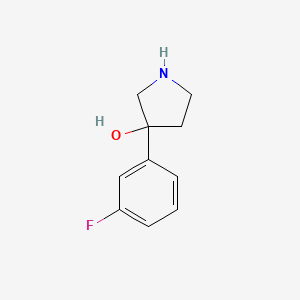
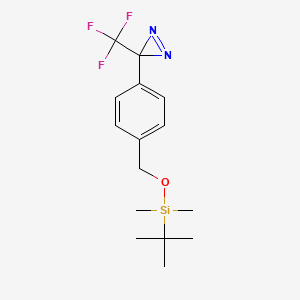
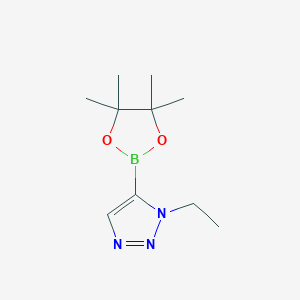

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide](/img/structure/B13627244.png)
